tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate
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Overview
Description
tert-Butyl ®-((1,4-dioxan-2-yl)methyl)carbamate is a chemical compound that features a tert-butyl group, a dioxane ring, and a carbamate functional group. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-((1,4-dioxan-2-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable dioxane derivative. One common method includes the use of di-tert-butyl dicarbonate (Boc2O) as a reagent to introduce the tert-butyl carbamate group. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the reaction conditions often involve mild temperatures and anhydrous solvents .
Industrial Production Methods
In industrial settings, the production of tert-Butyl ®-((1,4-dioxan-2-yl)methyl)carbamate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-((1,4-dioxan-2-yl)methyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted carbamates .
Scientific Research Applications
tert-Butyl ®-((1,4-dioxan-2-yl)methyl)carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ®-((1,4-dioxan-2-yl)methyl)carbamate involves the cleavage of the tert-butyl carbamate group under acidic conditions, leading to the formation of a reactive intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution or elimination . The molecular targets and pathways involved depend on the specific application and the nature of the reactive intermediate formed.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protecting group properties.
Di-tert-butyl dicarbonate: Used as a reagent for introducing the tert-butyl carbamate group.
Carbamic acid tert-butyl ester: Another related compound with similar reactivity.
Uniqueness
tert-Butyl ®-((1,4-dioxan-2-yl)methyl)carbamate is unique due to the presence of the dioxane ring, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions and reactivity patterns that are not observed in simpler carbamates .
Properties
IUPAC Name |
tert-butyl N-[[(2R)-1,4-dioxan-2-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(12)11-6-8-7-13-4-5-14-8/h8H,4-7H2,1-3H3,(H,11,12)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUORMZKANBKRCG-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1COCCO1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1COCCO1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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